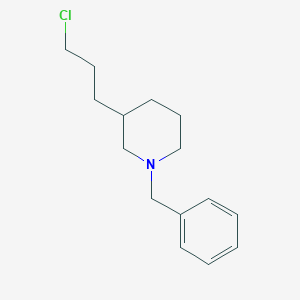
1-Benzyl-3-(3-chloropropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through distillation or chromatography .
Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
1-Benzyl-3-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-chloropropyl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(3-chloropropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to provide good binding to catalytic sites of enzymes, interacting with amino acid residues like tryptophan and phenylalanine . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, making it less reactive in substitution reactions.
3-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity to enzymes and receptors.
1-Benzyl-4-(3-chloropropyl)piperidine: Similar structure but with the chloropropyl group at a different position, leading to different reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H22ClN |
|---|---|
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
1-benzyl-3-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI-Schlüssel |
QFGWSWOTUXPJSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



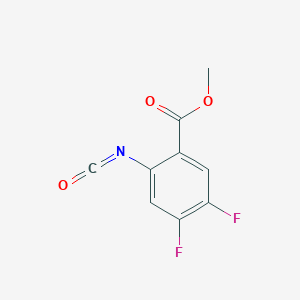
![1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole](/img/structure/B13979669.png)

![(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13979680.png)

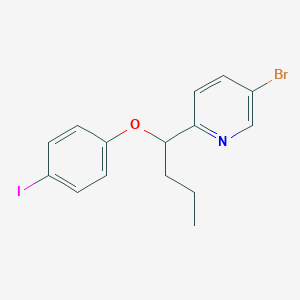
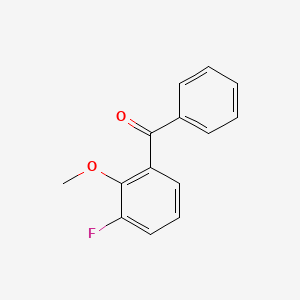
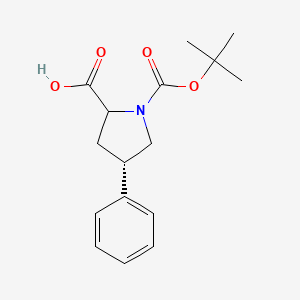
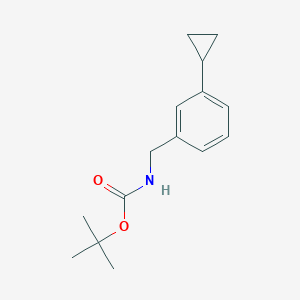
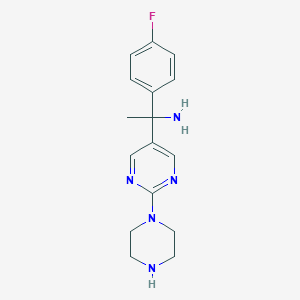
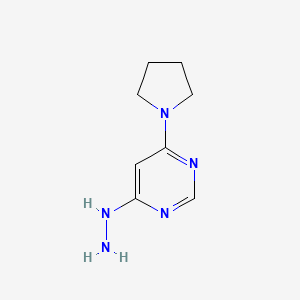

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
